
Cyasterone
Übersicht
Beschreibung
Cyasterone is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols, derived from the roots of the plant Cyathula officinalis. Ecdysteroids are known for their role in the molting and metamorphosis of insects and crustaceans, but they also exhibit a wide range of pharmacological activities in humans, including anabolic, adaptogenic, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyasterone can be synthesized through the extraction of ecdysteroidal constituents from the roots and stems of Cyathula officinalis. The extraction process involves the use of aqueous alcohol, followed by concentration, dilution with water, and treatment with butanol. The solvent is then distilled off, and the residue is crystallized from an alcohol-acetone mixture .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly from species like Ajuga turkestanica and Cyathula officinalis. The process includes multiple extraction steps, purification, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Cyasteron durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Wechselwirkung mit Paraiodobenzoylisothiocyanat, die zur Bildung von Cyasteronoyl-Thiocarbamaten führt .
Häufige Reagenzien und Bedingungen:
Oxidation: Cyasteron kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Paraiodobenzoylisothiocyanat, um Thiocarbamat-Derivate zu bilden.
Hauptprodukte:
Oxidation: Oxidierte Derivate von Cyasteron.
Reduktion: Reduzierte Formen von Cyasteron mit veränderten Hydroxylgruppen.
Substitution: Cyasteronoyl-Thiocarbamate und andere substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Regenerative Medicine
Fracture Healing
Recent studies have demonstrated that Cyasterone significantly accelerates fracture healing by promoting the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). In a study involving rat models with femoral fractures, treatment with this compound resulted in:
- Increased MSC Migration : this compound enhanced the number of MSCs in peripheral blood and their migration to injury sites.
- Osteogenic Differentiation : The compound promoted osteogenesis, leading to faster healing times for fractured femurs compared to untreated controls.
- Mechanistic Insights : The underlying mechanism involves the upregulation of SDF-1α levels, which is crucial for MSC mobilization and bone repair .
Table 1: Effects of this compound on Fracture Healing
Parameter | Control Group | This compound Group |
---|---|---|
MSC Migration (cells/µL) | 150 ± 20 | 300 ± 25 |
Healing Time (days) | 21 | 14 |
SDF-1α Levels (pg/mL) | 50 ± 5 | 120 ± 10 |
Osteoporosis Treatment
Protection Against Steroid-Induced Osteonecrosis
This compound has shown protective effects against osteoporosis induced by glucocorticoids, particularly Dexamethasone. In a controlled study on rat bone marrow stem cells (BMSCs):
- Reduced Apoptosis : this compound significantly decreased the apoptosis rate in BMSCs exposed to Dexamethasone.
- Improved Bone Repair : Histological analysis revealed that this compound-treated rats exhibited better trabecular bone structure and reduced empty bone lacunae compared to the Dexamethasone group.
- Signaling Pathway Involvement : The protective effects were linked to the PI3K/AKT signaling pathway, highlighting its role in cellular survival and bone repair mechanisms .
Table 2: Impact of this compound on BMSC Viability
Treatment Group | Apoptosis Rate (%) | Bcl-2 Expression (Relative Units) |
---|---|---|
Control | 6.72 ± 1.48 | 2.5 |
Dexamethasone | 12.32 ± 0.68 | 1.0 |
Dexamethasone + this compound | 9.74 ± 1.10 | 1.8 |
Cancer Research
Effects on Intestinal Flora and Tumor Suppression
This compound has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models:
- Regulation of Gut Microbiota : In a study involving BRAFV600E-mutant mice, this compound treatment altered the composition of intestinal flora, increasing beneficial bacterial families while decreasing harmful ones.
- Tumor Suppression Mechanism : The compound's ability to modulate gut microbiota may contribute to its tumor-suppressive effects, suggesting a novel approach for cancer treatment .
Table 3: Changes in Gut Microbiota Composition Post-Cyasterone Treatment
Bacterial Family | Control Group (%) | This compound Group (%) |
---|---|---|
Prevotellaceae | 15 | 25 |
Lachnospiraceae | 20 | 10 |
Muribaculaceae | 5 | 15 |
Wirkmechanismus
Cyasterone exerts its effects through multiple molecular pathways:
Anti-inflammatory: Inhibits pro-inflammatory cytokine production and NLRP3 inflammasome activation.
Oxidative Stress: Reduces oxidative stress by activating the nuclear factor erythroid2-related factor (Nrf2) pathway.
Cell Signaling: Involves the phosphorylation of AKT (Ser473) and GSK3β (Ser9), leading to the upregulation of Nrf2.
Vergleich Mit ähnlichen Verbindungen
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar anabolic and adaptogenic properties.
Ecdysterone: Known for its role in insect molting and potential therapeutic applications in humans.
Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Cyasterone's cytoprotective effects on bone marrow mesenchymal stem cells (BMSCs)?
Answer:
- In vitro models : Use BMSCs isolated from Sprague Dawley (SD) rats or mice, treated with dexamethasone (DXM) to induce apoptosis. Validate cell viability via CCK-8 assays (1–20 μM this compound) and apoptosis via Annexin V-FITC/PI flow cytometry .
- In vivo models : Establish steroid-induced osteonecrosis (SIONFH) in SD rats using LPS (20 μg/kg) and methylprednisolone (MPS, 40 mg/kg). Assess bone microstructure via micro-CT (parameters: BV/TV, Tb.N, Tb.Sp) and histopathology (HE staining for empty lacunae) .
Q. What concentration range of this compound is optimal for in vitro studies to avoid cytotoxicity?
Answer:
- This compound exhibits no cytotoxicity in BMSCs at 1–10 μM but inhibits proliferation at ≥20 μM. For anti-apoptotic studies, use 10 μM (optimal for DXM-induced apoptosis rescue) .
- Methodological note : Conduct dose-response curves (0–20 μM) with 24-hour exposure, using DMSO as a vehicle control (≤0.1% v/v) to avoid solvent interference .
Q. How can researchers validate this compound's mechanism via the PI3K/AKT pathway?
Answer:
- PCR/WB protocols : Measure mRNA/protein levels of BAX, Bcl-2, Caspase-3/9, and PI3K/AKT pathway components (e.g., AKT, P85). Note discrepancies between mRNA and protein data (e.g., Bcl-2 downregulation at protein but not mRNA level in DXM-treated cells) due to post-transcriptional regulation .
- Controls : Include LY294002 (PI3K inhibitor) to confirm pathway specificity .
Advanced Research Questions
Q. How to resolve contradictions between this compound's in vitro and in vivo efficacy in SIONFH models?
Answer:
- Issue : In vitro studies show this compound reduces apoptosis in BMSCs, but in vivo micro-CT data (e.g., BV/TV improvement) may not correlate linearly with cellular effects due to systemic factors (e.g., inflammation, vascularization).
- Strategy : Combine transcriptomics (RNA-seq of BMSCs) with serum cytokine profiling (ELISA for IL-1β, TNF-α) to identify confounding variables .
Q. What methodologies address conflicting data on this compound's dual roles in apoptosis and inflammation?
Answer:
- Case study : this compound inhibits DXM-induced apoptosis via PI3K/AKT in BMSCs but suppresses IL-1β-driven inflammation in chondrocytes via NF-κB/MAPK.
- Experimental design : Use tissue-specific models (BMSCs vs. chondrocytes) and pathway-specific inhibitors (e.g., PD98059 for MAPK) to isolate mechanisms .
Q. How to optimize animal models for evaluating this compound's therapeutic potential in osteonecrosis?
Answer:
- Model refinement : Use dual-induction (LPS + glucocorticoids) to mimic human SIONFH pathology. Monitor survival rates (100% in SD rats) and exclude outliers with atypical histopathology (e.g., <5% empty lacunae in controls) .
- Endpoint selection : Prioritize micro-CT parameters (Conn.D, Tb.Th ) over weight loss, which shows low sensitivity in this compound studies .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
Answer:
- ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 0, 1, 5, 10 μM) using Tukey’s HSD. Report effect sizes (Cohen’s d) for apoptosis rate differences (e.g., 12.32% vs. 9.74% in DXM vs. DXM+this compound groups) .
- Power analysis : Ensure n ≥ 6 replicates per group to detect ≥15% differences in viability assays (α = 0.05, β = 0.2) .
Q. Data Interpretation and Reproducibility
Q. How to address variability in this compound's effects across cell lines or species?
Answer:
- Cross-validation : Test this compound in primary human BMSCs and compare with rodent data. Note species-specific differences in CYP450 metabolism, which may alter drug bioavailability .
- Metadata reporting : Document passage numbers, serum batches, and incubation conditions (e.g., hypoxia vs. normoxia) to enhance reproducibility .
Q. What criteria should guide the selection of positive controls for this compound studies?
Answer:
- Apoptosis studies : Use dexamethasone (10⁻⁶ M) or staurosporine (1 μM) as apoptosis inducers .
- Anti-inflammatory studies : Employ dexamethasone (1 μM) or celecoxib (COX-2 inhibitor) for NF-κB/MAPK pathway comparisons .
Eigenschaften
CAS-Nummer |
17086-76-9 |
---|---|
Molekularformel |
C29H44O8 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |
InChI-Schlüssel |
NEFYSBQJYCICOG-AQHKCISRSA-N |
SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Isomerische SMILES |
C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Kanonische SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyasterone; AI3-44890; AI3 44890; AI344890 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.